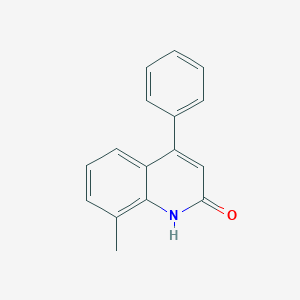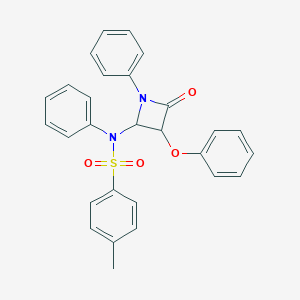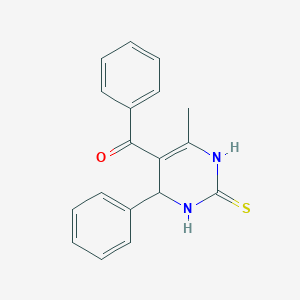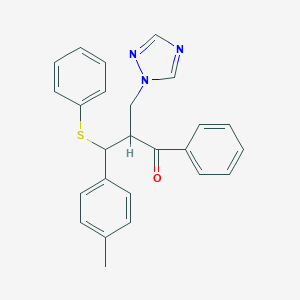![molecular formula C21H21NO3S B492598 N-(4-ethoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide CAS No. 667912-63-2](/img/structure/B492598.png)
N-(4-ethoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenacetin is a pain-relieving and fever-reducing drug, which was widely used following its introduction in 1887 . It was withdrawn from medicinal use as dangerous from the 1970s .
Synthesis Analysis
Phenacetin may be synthesized as an example of the Williamson ether synthesis: ethyl iodide, paracetamol, and anhydrous potassium carbonate are heated in 2-butanone to give the crude product, which is recrystallized from water .Molecular Structure Analysis
The molecular formula of Phenacetin is C10H13NO2 . The structure includes an acetamide group (CH3CONH-) attached to a 4-ethoxyphenyl group .Chemical Reactions Analysis
In vivo, one of two reactions occur. Usually phenacetin’s ether is cleaved to leave paracetamol (acetaminophen), which is the clinically relevant analgesic. A minority of the time the acetyl group is removed from the amine, producing carcinogenic p-phenetidine .Physical And Chemical Properties Analysis
Phenacetin has a density of 1.24 g/cm3 and a melting point of 134 to 137.5 °C . It is soluble in water at a concentration of 0.766 g/L at 25 °C .Applications De Recherche Scientifique
Overview of Sulfonamide Applications
Sulfonamides, including compounds like N-(4-ethoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide, have diverse applications in scientific research and medicine, owing to their broad-spectrum antibacterial properties and other biological activities. This compound belongs to a significant class of synthetic antibiotics known for their bacteriostatic effects against a wide range of bacterial infections. Beyond their antibacterial use, sulfonamides have found roles in various therapeutic areas, including as diuretics, carbonic anhydrase inhibitors, antiepileptics, and in the treatment of diseases such as Alzheimer’s, cancer, glaucoma, and inflammation. The versatility of sulfonamides is attributed to their structural diversity, which has been extensively explored for developing new therapeutic agents with improved efficacy and lower toxicity (Gulcin & Taslimi, 2018).
Antitumor and Antibacterial Properties
Sulfonamides have demonstrated significant antitumor properties, highlighting their potential in cancer therapy. This antitumor activity is part of a broader spectrum of biological activities attributed to the sulfonamide subunit, which also includes antioxidant and antiparasitic effects. The development of bioactive substances containing the sulfonamide group has grown steadily, reflecting their importance in medicinal chemistry for the planning and development of new therapeutic agents (Azevedo-Barbosa et al., 2020).
Analytical and Environmental Applications
Sulfonamides' analytical applications, particularly in capillary electrophoresis, demonstrate their relevance in the fields of pharmaceutical and food analysis. The methods for analyzing sulfonamides have evolved, supporting their quality control in various products and contributing to theoretical studies on the behavior of these compounds (Hoff & Kist, 2009). Furthermore, the environmental impact and degradation processes of sulfonamides, including their effects on microbial populations and human health, have been a subject of research, emphasizing the need for effective biodegradation strategies to mitigate their presence in the biosphere (Baran et al., 2011).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-4-(4-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S/c1-3-25-20-12-10-19(11-13-20)22-26(23,24)21-14-8-18(9-15-21)17-6-4-16(2)5-7-17/h4-15,22H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRSOZDEEZVREC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-4-oxo-3-phenoxy-2-azetidinyl]-2-phenoxyacetamide](/img/structure/B492520.png)
![1-[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl]-3-phenoxy-4-(2-phenylvinyl)-2-azetidinone](/img/structure/B492522.png)
![3-(Benzyloxy)-1-(4-methoxyphenyl)-4-(3,6,6-trimethylbicyclo[3.1.0]hex-2-en-2-yl)-2-azetidinone](/img/structure/B492523.png)

![4-[4-(4-Tert-butylbenzyl)-1-piperazinyl]-7-chloroquinoline](/img/structure/B492525.png)
![3-(4-methylphenyl)-3-[(4-methylphenyl)sulfanyl]-1-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)-1-propanone](/img/structure/B492526.png)
![3-[(4-chlorophenyl)sulfanyl]-1,3-diphenyl-2-(1H-1,2,4-triazol-1-ylmethyl)-1-propanone](/img/structure/B492530.png)

![5-methoxy-2-(6-methoxy-1,2,3,4,9,9a-hexahydrospiro[4aH-xanthene-9,1'-cyclohexane]-4a-yl)phenyl 4-methylbenzenesulfonate](/img/structure/B492533.png)

![4a-[2,4-bis(acetyloxy)-5-chlorophenyl]-7-chloro-1,2,3,4,9,9a-hexahydrospiro[4aH-xanthene-9,1'-cyclohexane]-6-yl acetate](/img/structure/B492537.png)
![3a-[2,4-bis(acetyloxy)phenyl]-2,3,9,9a-tetrahydrospiro(cyclopenta[b]chromene-9,1'-cyclopentane]-6(1H)-yl acetate](/img/structure/B492538.png)